molecular formula C15H11FN2S B2483329 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol CAS No. 1325307-17-2

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol

Cat. No.: B2483329
CAS No.: 1325307-17-2
M. Wt: 270.33
InChI Key: BXVFNZAUGIFAJD-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol is a heterocyclic compound that contains both fluorine and sulfur atoms. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of the imidazole ring, along with the fluorophenyl and phenyl groups, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-fluorobenzaldehyde with benzylamine and thiourea under reflux conditions can yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted imidazole derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the thiol group can form covalent bonds with target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-phenyl-1H-imidazole-5-thiol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(3-chlorophenyl)-4-phenyl-1H-imidazole-5-thiol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.

    2-(3-bromophenyl)-4-phenyl-1H-imidazole-5-thiol:

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability, reactivity, and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-phenyl-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-8-4-7-11(9-12)14-17-13(15(19)18-14)10-5-2-1-3-6-10/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVFNZAUGIFAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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